3,6-Phenanthrenediamine
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Overview
Description
3,6-Phenanthrenediamine is an organic compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 3 and 6 positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Phenanthrenediamine can be synthesized through several methods. One common approach involves the reduction of 3,6-dinitrophenanthrene using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive cyclization of diphenylamines or the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods: Industrial production of phenanthrene-3,6-diamine typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Phenanthrenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted phenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide and molybdenum acetylacetonate are common oxidizing agents.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Halogenation and sulfonation reactions can be carried out using bromine and sulfuric acid, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated and sulfonated phenanthrene derivatives.
Scientific Research Applications
3,6-Phenanthrenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene-3,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
3,6-Phenanthrenediamine can be compared with other similar compounds, such as:
- Phenanthrene-1,4-diamine
- Phenanthrene-2,7-diamine
- Phenanthrene-9,10-diamine
Uniqueness: this compound is unique due to the specific positioning of the amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions and reactivity compared to other phenanthrene diamines .
Properties
CAS No. |
17918-56-8 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.264 |
IUPAC Name |
phenanthrene-3,6-diamine |
InChI |
InChI=1S/C14H12N2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H,15-16H2 |
InChI Key |
LJUVBDJNJVYNNW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Synonyms |
3,6-Phenanthrenediamine |
Origin of Product |
United States |
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